2,3-Difluoro-6-methoxybenzamide
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Overview
Description
2,3-Difluoro-6-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 6.
Mechanism of Action
Target of Action
Similar compounds such as 3-methoxybenzamide have been found to interact with poly [adp-ribose] polymerase 1 in humans .
Mode of Action
A related compound, 2,6-difluorobenzamide, has been studied as an ftsz inhibitor . FtsZ inhibitors prevent the polymerization of FtsZ, a protein essential for bacterial cell division, thereby inhibiting cell division .
Biochemical Pathways
Considering its potential role as an ftsz inhibitor, it may impact the bacterial cell division pathway .
Result of Action
If it acts as an ftsz inhibitor, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-6-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as FtsZ, a bacterial cytoskeletal protein involved in cell division. The interaction between this compound and FtsZ results in the inhibition of FtsZ polymerization, thereby disrupting bacterial cell division . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits cell division by targeting the FtsZ protein, leading to cell death . In eukaryotic cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, thereby influencing gene expression and cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of FtsZ, preventing its polymerization and subsequent formation of the Z-ring, which is essential for bacterial cytokinesis . This binding interaction is facilitated by the fluorine atoms and the methoxy group, which enhance the compound’s affinity for the target protein. Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and proteins, resulting in persistent changes in cellular function. In in vitro studies, the compound has shown consistent inhibitory effects on bacterial cell division over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial cell division without causing significant toxicity to the host organism . At higher doses, this compound may exhibit toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on bacterial cells . Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller metabolites . These metabolites are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound may accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methoxybenzamide typically involves the introduction of fluorine atoms and a methoxy group onto a benzamide scaffold. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor such as 2,3-difluoronitrobenzene is reacted with methanol in the presence of a base to introduce the methoxy group. The nitro group is then reduced to an amine, which is subsequently acylated to form the benzamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of cost-effective and environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2,3-difluoro-6-methoxybenzoic acid.
Reduction: Formation of 2,3-difluoro-6-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-methoxybenzamide has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Organic Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2,6-Difluoro-3-methoxybenzamide: Similar structure but with different fluorine substitution pattern.
3-Methoxybenzamide: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
Uniqueness: 2,3-Difluoro-6-methoxybenzamide is unique due to the specific positioning of the fluorine atoms and methoxy group, which confer distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANCNBFGMHWSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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